N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
This compound is a thieno[3,2-d]pyrimidin-3(4H)-one derivative featuring a 5-formyl-2-methoxybenzyl substituent at the N1 position and a 4-chlorophenethyl group linked via a propanamide chain. The 2-methoxybenzyl moiety could enhance lipophilicity and π-π stacking, and the 4-chlorophenethyl group may improve membrane permeability due to its hydrophobic nature .
Properties
Molecular Formula |
C26H24ClN3O5S |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C26H24ClN3O5S/c1-35-22-7-4-18(16-31)14-19(22)15-30-21-10-13-36-24(21)25(33)29(26(30)34)12-9-23(32)28-11-8-17-2-5-20(27)6-3-17/h2-7,10,13-14,16H,8-9,11-12,15H2,1H3,(H,28,32) |
InChI Key |
XCWOQZSWUHRCOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Attachment of the Chlorophenethyl Group:
Introduction of the Formyl-Methoxybenzyl Moiety: This step involves the formylation and methoxylation of the benzyl group, followed by its attachment to the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives with Varied Substitutents
- Compound 51 (): Structure: 5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide. Key Differences: Lacks the thieno-fused ring system and 5-formyl group. The difluorobenzyl and 3-chloro-4-fluorophenyl groups may reduce metabolic stability compared to the target compound’s 4-chlorophenethyl and methoxybenzyl groups. Relevance: Demonstrates how halogenation patterns influence pharmacokinetics .
-
- Structure: N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-5-(4-methylphenylsulfonamido)-4-oxotetrahydropyrimidine-1(2H)-carboxamide.
- Key Differences: Incorporates a sulfonamide group, which enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s propanamide chain. The absence of a fused thiophene ring limits aromatic interactions .
Heterocyclic Core Variations
- N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydro-5-Pyrimidinyl)-3-[(4-Fluorophenyl)Sulfanyl]-N-(2-Methoxyethyl)propanamide (): Structure: Features a non-fused pyrimidinone core with a sulfanyl group and methoxyethyl substituent. Key Differences: The sulfur atom in the sulfanyl group may increase oxidative metabolism risks, whereas the thieno-fused ring in the target compound provides structural stability. The methoxyethyl group enhances hydrophilicity but may reduce target affinity compared to the 5-formyl-2-methoxybenzyl group .
- Example 53 (): Structure: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide. Key Differences: Pyrazolo[3,4-d]pyrimidin core replaces the thieno[3,2-d]pyrimidin system.
Substituent-Driven Functional Comparisons
N-(4-Chloro/Methoxyphenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide ():
- Structure: Includes a thioxo group and formyl substituent on a tetrahydropyrimidine scaffold.
- Key Differences: The thioxo group may enhance metal chelation but reduce metabolic stability compared to the target compound’s dioxo system. The absence of a fused thiophene ring limits π-stacking interactions .
- Compound from : Structure: 1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One with chlorobenzyl substituents. The chlorobenzyl group may confer similar hydrophobicity to the target’s 4-chlorophenethyl group but with steric hindrance differences .
Data Table: Structural and Functional Comparison
Biological Activity
The compound N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide represents a class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenethyl group and the 5-formyl-2-methoxybenzyl moiety contributes to its pharmacological properties.
Cytotoxic Effects
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity in human melanoma cells (VMM917), exhibiting a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to cell cycle arrest at the S phase and a reduction in melanin content, suggesting potential applications in melanoma therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that similar compounds induce apoptosis through mitochondrial pathways.
- Cell Cycle Arrest : As noted in studies, the compound can halt the progression of the cell cycle, specifically at the S phase.
Comparative Biological Activity
A comparison of various derivatives indicates that modifications to the thieno[3,2-d]pyrimidine core can significantly alter biological activity. The following table summarizes some findings related to similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-chlorophenethyl)-3-(B9 derivative) | VMM917 (Melanoma) | 12.5 | Cell cycle arrest, apoptosis |
| 8h (KCP10068F) | A549 (Lung Cancer) | 5.9 | Ca v3.2 channel blockade |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-triazole | VMM917 (Melanoma) | 10.0 | Tyrosinase inhibition |
Study on Melanoma Treatment
A pivotal study focused on the effects of a derivative closely related to our compound on human melanoma cells highlighted its potential as an alternative chemotherapeutic agent. The study utilized MTT assays and flow cytometry to evaluate cytotoxicity and cell cycle dynamics . The results indicated that the compound not only inhibited cell growth but also altered melanin synthesis pathways.
Mechanistic Insights
Further investigations into the molecular mechanisms revealed that compounds with similar structures could modulate signaling pathways associated with cancer progression. For example:
- Inhibition of PI3K/Akt Pathway : Some derivatives have been shown to inhibit this pathway, which is crucial for cell survival and proliferation.
- Activation of p53 Pathway : Induction of p53-mediated apoptosis has been observed in several studies involving thieno[3,2-d]pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
